

Understanding the molecular formula C₂₉H₂₁NO₉ of Cervinomycin A2

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Compound of Interest

Compound Name: Cervinomycin A2

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An In-depth Technical Guide to Cervinomycin A2 (C₂₉H₂₁NO₉)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibiotic **Cervinomycin A2**, a natural product with the molecular formula C₂₉H₂₁NO₉. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed information on its physicochemical properties, isolation, and biological activity.

Core Data Presentation

Cervinomycin A2, a reddish-orange powder, is a polycyclic xanthone antibiotic produced by the bacterium *Streptomyces cervinus*.^{[1][2]} It is structurally related to Cervinomycin A1, with **Cervinomycin A2** being the oxidized form of Cervinomycin A1.^[3]

Physicochemical Properties

The fundamental physicochemical properties of **Cervinomycin A2** are summarized in the table below, compiled from various sources.

Property	Value	Reference
Molecular Formula	C ₂₉ H ₂₁ NO ₉	[3]
Molecular Weight	527.48 g/mol	[3]
Appearance	Reddish orange powder	[3]
Melting Point	>290°C (decomposed)	[3]
Optical Rotation	[α] _D ²⁰ -214° (c 0.25, CHCl ₃)	[3]
Elemental Analysis (%)	C: 63.87, H: 3.96, N: 2.29	[3]
Solubility	Soluble in chloroform, benzene, ethyl acetate, acetone, methanol, ethanol. Slightly soluble in water, n-hexane, ethyl ether.	[3]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **Cervinomycin A2**.

Spectroscopic Data	Wavelengths (nm) / Wavenumbers (cm ⁻¹)	Reference
UV λ _{max} (CHCl ₃)	260, 329, 375 (shoulder), 420 (shoulder)	[3]
IR ν _{max} (KBr)	3450, 2980, 1685, 1619, 1499, 1460, 1425, 1275	[3]

Experimental Protocols

The following sections detail the experimental procedures for the isolation and biological evaluation of **Cervinomycin A2**.

Isolation and Purification of Cervinomycin A2 from *Streptomyces cervinus*

Cervinomycin A2 is isolated from the culture filtrate of *Streptomyces cervinus*.^[3] The following protocol is based on the methods described in the scientific literature.

2.1.1. Fermentation

- Prepare a production medium containing 2.0% glycerol, 2.0% soybean meal, and 0.3% NaCl. Adjust the pH to 7.0 before sterilization.^[3]
- Inoculate the sterilized medium with a culture of *Streptomyces cervinus*.
- Incubate the culture at 27°C for approximately 89 hours. Antibiotic production typically begins at 40 hours and reaches its maximum around 89 hours.^[3]

2.1.2. Extraction

- Clarify the 89-hour culture broth (e.g., 30 liters) using a Sharples centrifuge to obtain the supernatant (approximately 25 liters).^[3]
- Extract the antibiotic from the supernatant with ethyl acetate (e.g., 10 liters).^[3]
- Concentrate the ethyl acetate layer in vacuo to dryness to obtain an oily material.^[3]
- Treat the oily material with n-hexane (e.g., 300 ml) to precipitate a brown powder.^[3]

2.1.3. Chromatographic Purification

- Dissolve the crude brown powder in a small amount of chloroform.
- Perform column chromatography on silica gel (e.g., Merck, Kieselgel 60, 120 g) using a chloroform and methanol mixture (50:1, v/v) as the eluent.^[3]
- Collect the active fractions and concentrate them in vacuo to yield a reddish-brown powder (e.g., 500 mg).^[3]

- Further purify the reddish-brown powder using preparative thin-layer chromatography (TLC) with a chloroform and methanol mixture (40:1, v/v) as the developing solvent.[3]
- Isolate the band corresponding to **Cervinomycin A2** ($R_f = 0.32$) to obtain the pure compound as a reddish-orange powder.[3]

Antimicrobial Activity Assay

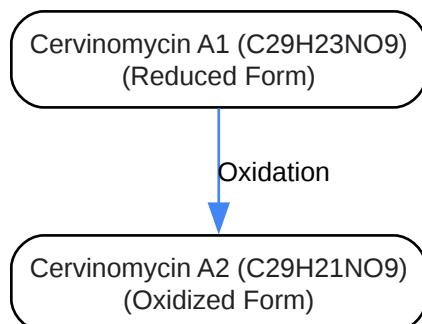
The antimicrobial activity of **Cervinomycin A2** is determined using the conventional agar dilution method.[3]

- Prepare a series of agar plates containing two-fold serial dilutions of **Cervinomycin A2** in a suitable solvent.
- The types of agar used are specific to the microorganisms being tested:
 - Aerobic bacteria: Heart infusion agar[3]
 - Anaerobic bacteria: GAM agar[3]
 - Mycoplasmas: Eiken PPLO agar[3]
 - Fungi: Glucose-potato agar[3]
- Inoculate the agar plates with a standardized suspension of the test microorganisms.
- Incubate the plates under appropriate conditions (temperature, atmosphere, and duration) for the respective microorganisms.
- The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of **Cervinomycin A2** that completely inhibits the visible growth of the microorganism.[3]

Mandatory Visualizations

Logical Relationship between Cervinomycin A1 and A2

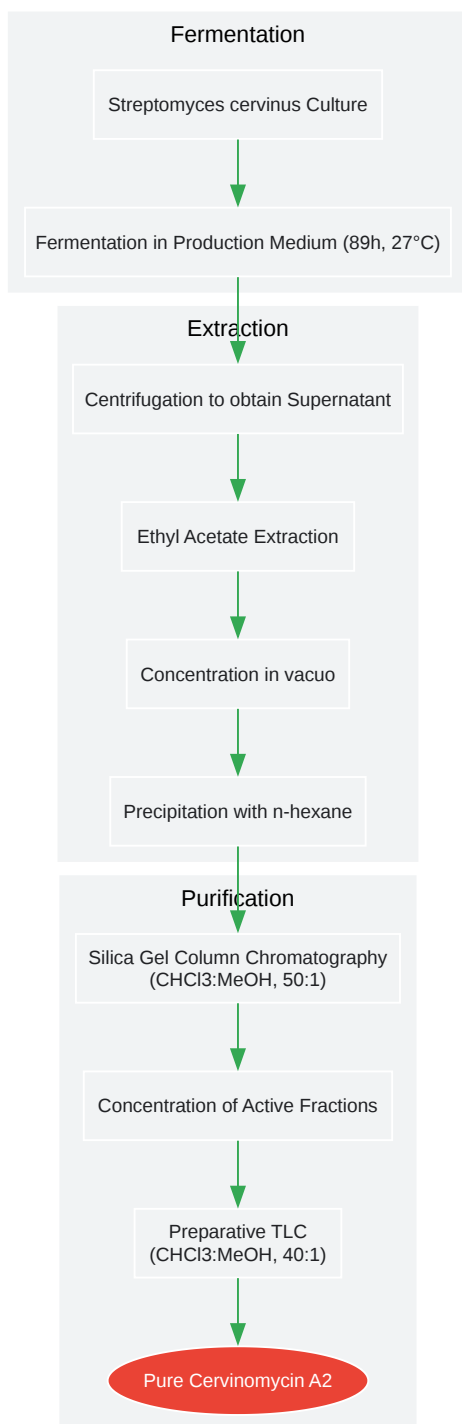
Logical Relationship of Cervinomycin A1 and A2

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Caption: Relationship between Cervinomycin A1 and A2.

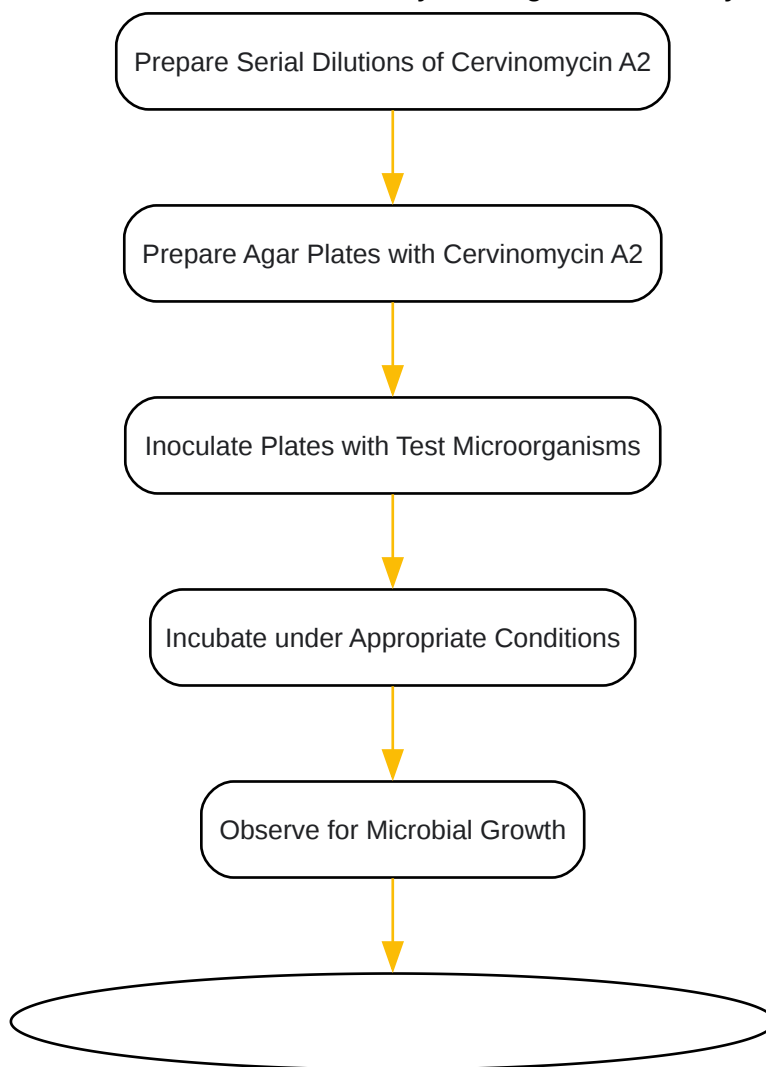
Experimental Workflow: Isolation and Purification

Workflow for Isolation and Purification of Cervinomycin A2

[Click to download full resolution via product page](#)Caption: Isolation and purification workflow for **Cervinomycin A2**.

Experimental Workflow: Antimicrobial Activity Testing

Workflow for Antimicrobial Activity Testing of Cervinomycin A2



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Caption: Workflow for determining the antimicrobial activity of **Cervinomycin A2**.

Biological Activity and Mechanism of Action

Cervinomycin A2 exhibits potent inhibitory activity against anaerobic bacteria, including species such as *Clostridium perfringens*, *Peptococcus prevotii*, and *Bacteroides fragilis*.^[3] It

also shows activity against mycoplasma and some Gram-positive bacteria, but is inactive against Gram-negative bacteria and fungi.[3][4] The acute toxicity (LD50) in mice by intraperitoneal injection is 50 mg/kg.[3]

The precise molecular mechanism of action of **Cervinomycin A2** has not been fully elucidated in the reviewed literature. Its structural classification as a polycyclic xanthone suggests potential interactions with cellular membranes or inhibition of key enzymatic processes.[1][2] Further research is required to identify its specific molecular target and the signaling pathways it may modulate.

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